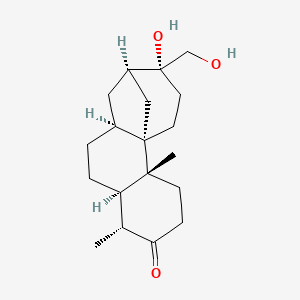
18-Nor-3-ketoaphidicolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Nor-3-ketoaphidicolin is a complex organic compound with a unique structure This compound is characterized by its multiple fused rings and various functional groups, including hydroxyl and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Nor-3-ketoaphidicolin typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include:
- Formation of the cycloheptane ring system through cyclization reactions.
- Introduction of hydroxyl groups via oxidation reactions.
- Methylation to introduce the dimethyl groups.
- Final steps to form the methano bridge and hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
18-Nor-3-ketoaphidicolin can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a model system for studying complex ring structures and reaction mechanisms.
Biology
In biology, it may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, research may focus on its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry
In industry, it could be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 18-Nor-3-ketoaphidicolin exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
18-Nor-3-ketoaphidicolin: Unique due to its specific ring structure and functional groups.
Other similar compounds: Compounds with similar ring structures or functional groups, such as other cycloheptane derivatives or hydroxymethyl-substituted compounds.
Uniqueness
This compound is unique due to its combination of multiple fused rings, hydroxyl groups, and a methano bridge, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
123355-76-0 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.446 |
InChI |
InChI=1S/C19H30O3/c1-12-15-4-3-13-9-14-10-18(13,7-8-19(14,22)11-20)17(15,2)6-5-16(12)21/h12-15,20,22H,3-11H2,1-2H3/t12-,13+,14-,15-,17-,18+,19+/m1/s1 |
InChI Key |
UKNWQIREDRCBQI-WEYWOMDKSA-N |
SMILES |
CC1C2CCC3CC4CC3(C2(CCC1=O)C)CCC4(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B568424.png)
![2h-[1,4]Dioxepino[2,3-b]pyridine](/img/structure/B568426.png)

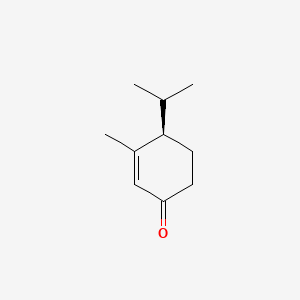
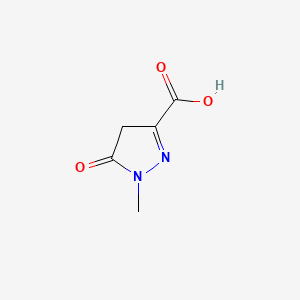
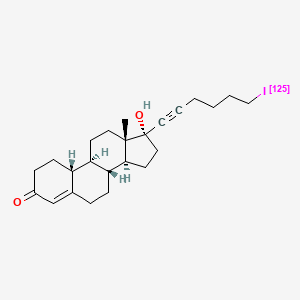
![2-Isopropyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B568435.png)
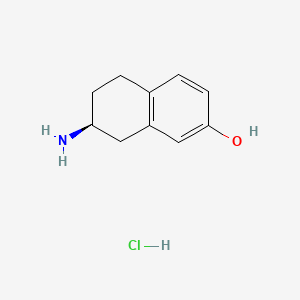
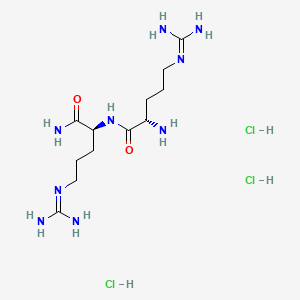
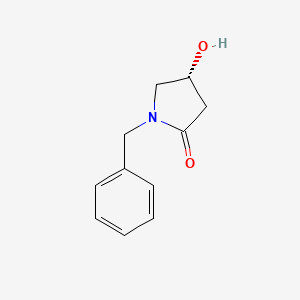
![(1S,4aS,4bS,7S,8S,8aR,10aR)-8-[(2,5-dihydroxyphenyl)methyl]-7-hydroxy-4a-(hydroxymethyl)-1,7,8a-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid](/img/structure/B568445.png)
